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molecular formula C13H12ClFN2 B1407629 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine CAS No. 1256955-89-1

4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine

Cat. No. B1407629
M. Wt: 250.7 g/mol
InChI Key: WNKRZSJINCTEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648066B2

Procedure details

A solution of 5-(4-fluorobenzyl)-2,6-dimethylpyrimidin-4-ol (730 mg, 3.14 mmol) in phosphorus oxychloride (10 mL) was stirred at 60° C. for 90 min. The reaction mixture was concentrated and ethyl acetate (50 mL) was added to the residue. The organic solution was washed with saturated sodium bicarbonate (50 mL), water (50 mL), and brine (50 mL), dried over sodium sulfate, filtered and concentrated. Column chromatography of the residue on silica (5-40% ethyl acetate in hexanes) afforded 4-chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine (527 mg, 67% yield) as a colorless solid. 1H NMR (400 MHz, CDCl3): 7.21 (m, 2H), 6.98 (m, 2H), 4.12 (s, 2H), 2.67 (s, 3H), 2.45 (s, 3H); MS (EI) for C13H12ClFN2: 250 (M+).
Name
5-(4-fluorobenzyl)-2,6-dimethylpyrimidin-4-ol
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:17]=[CH:16][C:5]([CH2:6][C:7]2[C:8](O)=[N:9][C:10]([CH3:14])=[N:11][C:12]=2[CH3:13])=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:8]1[C:7]([CH2:6][C:5]2[CH:16]=[CH:17][C:2]([F:1])=[CH:3][CH:4]=2)=[C:12]([CH3:13])[N:11]=[C:10]([CH3:14])[N:9]=1

Inputs

Step One
Name
5-(4-fluorobenzyl)-2,6-dimethylpyrimidin-4-ol
Quantity
730 mg
Type
reactant
Smiles
FC1=CC=C(CC=2C(=NC(=NC2C)C)O)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate (50 mL) was added to the residue
WASH
Type
WASH
Details
The organic solution was washed with saturated sodium bicarbonate (50 mL), water (50 mL), and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1CC1=CC=C(C=C1)F)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 527 mg
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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